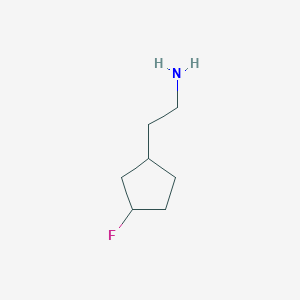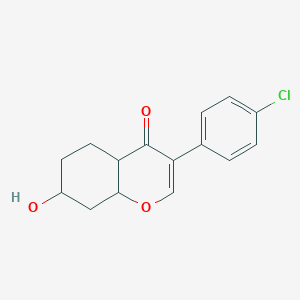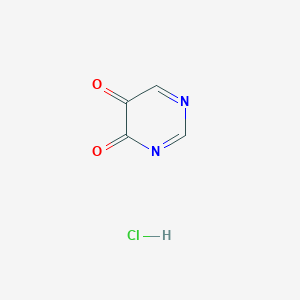
6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione is a heterocyclic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione typically involves the reaction of 2-ethynylaniline derivatives with catalytic systems based on gold, palladium acetate, molecular iodine, and silver salts . Another method involves the reaction of 2-acyl isocyanides with Eschenmoser’s salt . These reactions are often carried out under controlled conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic systems and reaction conditions as mentioned above. The choice of catalysts and reaction conditions can be optimized to maximize yield and minimize production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., halogens).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and biological system. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylidene-3,1-benzoxazine: Synthesized from 2-acetylaryl isocyanide and exhibits similar stability and reactivity.
2-Amino-3,1-benzoxazines: Produced from isatic anhydride and used in the synthesis of various heterocycles.
Uniqueness
6-Methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H12NO3+ |
|---|---|
Poids moléculaire |
218.23 g/mol |
Nom IUPAC |
6-methylidene-1-propyl-3,1-benzoxazin-1-ium-2,4-dione |
InChI |
InChI=1S/C12H12NO3/c1-3-6-13-10-5-4-8(2)7-9(10)11(14)16-12(13)15/h4-5,7H,2-3,6H2,1H3/q+1 |
Clé InChI |
YVBOVXZUPSPATF-UHFFFAOYSA-N |
SMILES canonique |
CCC[N+]1=C2C=CC(=C)C=C2C(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345612.png)
![N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345614.png)
![4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide](/img/structure/B12345625.png)

![Gold, chloro[tris(4-methylphenyl)phosphine]-](/img/structure/B12345635.png)
![7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B12345643.png)
![2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12345651.png)
![5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide](/img/structure/B12345654.png)
![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate;tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B12345658.png)

![11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345662.png)
![3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B12345667.png)

